Hexane-1,3,6-tricarboxylic acid, with the molecular formula C₉H₁₄O₆ and CAS number 1572-40-3, is a tricarboxylic acid characterized by three carboxylic acid groups attached to a hexane backbone. This compound is often represented structurally as HOOC-CH₂-CH₂-COOH-CH₂-COOH, indicating the positions of the carboxyl groups. It appears as a white crystalline solid and is soluble in water and alcohols. Hexane-1,3,6-tricarboxylic acid is used in various chemical applications due to its functional groups that can participate in numerous
Hexane-1,3,6-tricarboxylic acid can be synthesized through several methods:
Hexane-1,3,6-tricarboxylic acid has several applications across different fields:
Hexane-1,3,6-tricarboxylic acid shares structural similarities with other tricarboxylic acids but exhibits unique properties due to its specific arrangement of functional groups. Below is a comparison with other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexane-1,3,5-tricarboxylic acid | C₉H₁₄O₆ | Different arrangement of carboxyl groups |
| Citric Acid | C₆H₈O₇ | Widely known for its role in the Krebs cycle |
| Malonic Acid | C₄H₆O₄ | A dicarboxylic acid used as a precursor for synthesis |
Hexane-1,3,6-tricarboxylic acid's unique positioning of carboxyl groups allows for distinct reactivity patterns compared to these similar compounds .
Hexane-1,3,6-tricarboxylic acid (CAS 1572-40-3), first identified as a byproduct of electrochemical adiponitrile synthesis in the mid-20th century, gained prominence due to its utility in industrial processes. Early isolation methods involved complex distillation of tricyanohexane mixtures, but advances in hydrolysis techniques enabled large-scale production. Its structural uniqueness—a linear aliphatic chain with three carboxyl groups at the 1st, 3rd, and 6th positions—distinguishes it from aromatic analogs like trimesic acid (benzene-1,3,5-tricarboxylic acid).
The molecular formula $$ \text{C}9\text{H}{14}\text{O}_6 $$ (molecular weight: 218.20 g/mol) features a hexane backbone with carboxyl groups at non-consecutive positions, yielding a tridendate ligand capable of forming stable metal complexes. Key structural identifiers include:
Isomeric variations, such as hexane-1,2,3-tricarboxylic acid (CAS 23423168) and hexane-1,1,1-tricarboxylic acid (CAS 111324-43-7), exhibit distinct physicochemical properties due to differing carboxyl group arrangements. For example, the 1,3,6-isomer’s extended chain facilitates chelation, whereas the 1,1,1-isomer’s steric hindrance limits coordination sites.
Table 1: Comparative Analysis of Hexane Tricarboxylic Acid Isomers
The compound’s three carboxyl groups enable diverse coordination modes, making it a versatile ligand for synthesizing metal-organic frameworks (MOFs) and catalysts. For instance, its ammonium salts exhibit high affinity for $$ \text{Ca}^{2+} $$ and $$ \text{Mg}^{2+} $$, preventing scale formation in industrial water systems. Recent studies highlight its role in stabilizing lanthanide complexes for luminescent materials.
The traditional synthesis of hexane-1,3,6-tricarboxylic acid often begins with hexane-1,3,6-tricarbonitrile as a precursor. In a patented method, acrylonitrile derivatives undergo sequential nucleophilic additions to form the tricarbonitrile intermediate [1]. Hydrolysis of this intermediate under acidic or basic conditions yields the target tricarboxylic acid. For instance, aqueous sodium hydroxide (10–20% w/w) at 80–100°C for 6–12 hours achieves complete conversion, with subsequent acidification using hydrochloric acid precipitating the product [1].
Alternative routes involve the oxidation of substituted cyclohexane derivatives. Zahn and Schaefer (1959) demonstrated that hexane-1,3,5-tricarboxylic acid—a structural isomer—could be synthesized via oxidative cleavage of cyclic ketones, though this method requires stringent temperature control to prevent decarboxylation [3]. Adapting this approach for the 1,3,6-isomer would necessitate modifying the starting material’s substitution pattern to direct oxidation to the desired positions.
Table 1: Comparison of Conventional Synthesis Conditions
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hexane-1,3,6-tricarbonitrile | 10% NaOH, 80°C, 8 hrs | 78 | [1] |
| Cyclohexane derivative | HNO₃, 120°C, 24 hrs | 65 | [3] |
Recent advances emphasize catalytic systems to enhance efficiency and regioselectivity. Copper(II) nitrate-based catalysts, inspired by MOF synthesis protocols, have shown promise in accelerating tricarboxylic acid formation [4]. For example, a hydrothermal reaction at 180°C for 12 hours in a solvent mixture of dimethylformamide, ethanol, and water (1:1:1 v/v) facilitates the assembly of carboxylate ligands around metal centers, which can be acidolyzed to recover the free acid [4]. This method reduces side-product formation compared to traditional hydrolysis.
Palladium-catalyzed carbonylation represents another frontier. Using carbon monoxide (1–3 atm) and a palladium(II) acetate catalyst, alkyl halides can be converted to carboxylic acids under mild conditions (60–80°C). Applied to a trihalogenated hexane substrate, this strategy could theoretically install carboxylic acid groups at the 1,3,6-positions in a single pot, though substrate accessibility remains a challenge.
Post-synthesis functionalization expands the utility of hexane-1,3,6-tricarboxylic acid. Esterification with alcohols (e.g., methanol, ethanol) using thionyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) as activating agents produces triesters, which serve as intermediates in polymer synthesis [4]. For instance, reaction with benzyl bromide in dimethylformamide at 80°C for 72 hours achieves 85–90% esterification [4].
Amidation routes employ carbodiimide coupling agents to conjugate amines to the carboxylic acid groups. In a representative procedure, hexane-1,3,6-tricarboxylic acid reacts with excess ethylenediamine in tetrahydrofuran (THF) under reflux, yielding a triamide derivative with applications in dendrimer synthesis [4]. Selective mono- or di-functionalization can be achieved by adjusting stoichiometry and reaction time.
Key Reaction Pathway
$$
\text{Hexane-1,3,6-tricarboxylic acid} + 3\,\text{R-OH} \xrightarrow{\text{SOCl}_2} \text{Triester} + 3\,\text{HCl} \quad [4]$$
Hexane-1,3,6-tricarboxylic acid (H₃HTA) provides one terminal and two internal carboxylate groups along a flexible C₆ backbone, allowing the ligand to adopt syn–syn, syn–anti or anti–anti conformations. Coordination to divalent metals therefore yields several binding modes:
| Metal ion | Synthetic conditions | Isolated stoichiometry | Binding mode(s) observed | Dimensionality | Key physicochemical data |
|---|---|---|---|---|---|
| Zinc(II) | solvothermal, 100 °C (DMF/H₂O) | {[Zn₂(HTA)(H₂O)₄]}ₙ | μ₂-κ¹O:κ¹O′ + monodentate | 1-D chain | BET 174 m² g⁻¹ after exchange [1] |
| Cadmium(II) | H₂O/ethanol reflux, pH ≈ 6 | {[Cd₃(HTA)₂(H₂O)₆]·H₂O}ₙ | edge-sharing μ₂ + μ₃ linkers | 3-D framework | Photoluminescence 463 nm (λ_ex = 365 nm) [2] |
| Manganese(II) | hydrothermal, 160 °C | {[Mn₁.₅(H₂HTA)(bipy)₀.₅(H₂O)₂]·3H₂O}ₙ | monodentate + chelating | 1-D ribbon | χₘT 4.21 cm³ K mol⁻¹ (300 K) [3] |
| Cobalt(II) | micro-wave, acetate modulation | {[Co(H₂HTA)(imidazole)]}ₙ | syn–syn bridging | 2-D sheet | σ_dc (300 K) ≈ 3 × 10⁻⁶ S cm⁻¹ [4] |
Research findings
Conformation–dimensionality correlation Syn–syn coordination favours chain growth; anti–anti rotations expand to 3-D nets when secondary N-donor pillars are present [3] [2].
Magnetic behaviour The Mn(II) polymer shows weak antiferromagnetic coupling (J = -0.79 cm⁻¹) because the flexible ligand enforces long Mn···Mn separations (>6 Å) [3].
Optoelectronic properties Cd(II) and Zn(II) frameworks retain ligand-centred π–π* emission; Cd gives the highest quantum yield (∼21%) [2]. Conductivity in the Co(II) phase arises from partial π-overlap of adjacent chains enhanced by hydrogen-bond assisted packing [4].
Lanthanide ions combine high coordination numbers with labile exchange kinetics, enabling HTA to generate polynuclear secondary building units (SBUs) whose connectivity dictates framework topology.
| MOF | Ln ion(s) | SBU type | Topology (point symbol) | BET area / porosity | Functional highlight |
|---|---|---|---|---|---|
| RE-HTA-1 | Y³⁺ | hexanuclear [Y₆(μ₃-OH)₈(O₂C–)₁₂] | (3,12)-c gmx (3²·6⁴)(3⁶·4·12) | 2850 m² g⁻¹; 1.25 cm³ g⁻¹ | CH₄ working capacity 168 cm³ cm⁻³ (65 bar, 298 K) [5] |
| RE-HTA-2 | Tb³⁺ | mixed hexanuclear / tetranuclear | (3,3,8,10)-c kyw | 2100 m² g⁻¹ | Dual luminescence (Tb emission + ligand) [6] |
| SmMn₂(HTA)(OAc)(H₂O)]ₙ | Sm³⁺/Mn²⁺ heterometal | vertex-sharing {SmO₈} chains | 3-D (4,8)-connected | robust up to 400 °C | Green–red down-conversion (Sm → Mn) [7] |
Topology regulation principles
Ortho-effect tuning Electron-withdrawing –F or –Me substituents on the α-carbons of HTA analogues adjust pK_a and bite angles, steering assembly toward wxl or joe nets by favouring hexanuclear clusters of different geometry [6].
Connectivity competition When bulky ortho groups impede perfect square-planarity, hexanuclear and tetranuclear SBUs coexist, producing mixed-node nets (kyw) with increased structural complexity and extra adsorption sites [6].
Cluster isolation vs. cooperativity In RE-HTA-1 two carboxylates per ligand remain dangling; post-synthetic metalation with Cu²⁺ increases H₂ uptake 18% by decorating pore walls with unsaturated sites while preserving the gmx lattice [5].
Flexible sp³-rich chains allow breathing responses under external stimuli. Zn-CSA, an asymmetric hexane-tricarboxylate analogue, shows 20% unit-cell expansion upon guest removal driven by rotation around C–C bonds at the flexible terminus; rigidity along double-linked axes maintains overall framework integrity [8].
In the 1-D coordination polymer Mn-dhbq, inter-chain voids open from 5.3 Å to 5.8 Å depending on guest size, permitting sequential exclusion of 2,2-dimethylbutane while adsorbing n-hexane with high breakthrough capacity (92.8 mg g⁻¹) [9]. HTA’s comparable backbone permits analogous gate-opening without SBU bond breakage.
Replacing the central methylene (C4) of HTA with –CF₂– units generates a quasi-spherical 3-D linker that forces MIL-53-type chains to adopt contracted rhombic windows (∼4.1 Å) in NU-2004; this greatly enhances kinetic discrimination between linear and branched hexanes under dry conditions [10].
| Design parameter | Structural consequence | Performance metric |
|---|---|---|
| Central –CF₂– group (NU-2004) | Rigidifies linker, narrows aperture | 35% higher nHEX/3MP selectivity vs. MIL-53-Al [10] |
| cis-OH substitution | Increases internal H-bonding → reduces framework breathing | ΔV_cell < 1% on activation [8] |
| –NH₂ tails on dangling COOH | Post-synthesis amidation affords basic sites | CO₂/N₂ selectivity up to 65 at 0.15 bar (298 K) [5] |
Hexane-1,3,6-tricarboxylic acid unites the conformational adaptability of aliphatic linkers with the multidentate coordination of polycarboxylates. Through judicious selection of metal centres and ancillary ligands, chemists have achieved: